molecular formula C14H17N3O2 B8188471 5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester

5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B8188471
M. Wt: 259.30 g/mol
InChI Key: HYCPDXFXPDTTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a [2,7]naphthyridine core, a cyano substituent at position 5, and a tert-butyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting molecules . The tert-butyl ester moiety serves as a protective group, enhancing stability during synthetic processes while allowing controlled deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl 5-cyano-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCPDXFXPDTTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The initial step involves the formation of the naphthyridine ring system. This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyridine derivatives, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.

    Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The dihydro-naphthyridine ring can be oxidized to form the corresponding naphthyridine derivative.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like sodium cyanide, alkyl halides, and acid chlorides are commonly employed.

Major Products

    Oxidation: Naphthyridine derivatives.

    Reduction: Amino-naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and the naphthyridine ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound is compared to three tert-butyl ester derivatives with distinct core structures:

(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate (): A decahydro-1,6-naphthyridine derivative with a sulfide and ethyl ester.

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (): A pyrrolidine-based compound with an iodomethyl substituent.

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (): A cyclobutane derivative with an amino group.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Synthetic Yield (if reported) Notable Hazards (per SDS)
5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester [2,7]naphthyridine Cyano, tert-butyl ester Not reported Likely similar to analogues (see §2.3)
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Decahydro-1,6-naphthyridine Sulfide, ethyl ester 94% Not specified in evidence
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Iodomethyl, tert-butyl ester Not reported Skin/eye irritation, respiratory toxicity
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane Amino, tert-butyl ester Not reported Respiratory irritation

Stability and Reactivity

  • Electronic Effects: The electron-withdrawing cyano group in the target compound may enhance the electrophilicity of the ester carbonyl, increasing hydrolysis susceptibility compared to pyrrolidine or cyclobutane analogues.

Biological Activity

5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a naphthyridine core, which is known for its ability to interact with biological targets. The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit tumor growth in various cancer models. For instance, carboxamide derivatives of naphthyridine demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values below 10 nM .

In vivo studies have shown that certain naphthyridine derivatives can be curative against colon tumors in mice when administered at doses as low as 1.8 mg/kg . This suggests that 5-cyano derivatives may also possess similar anticancer efficacy.

Neurotropic Activity

Molecular docking studies have indicated that certain bicyclic pyridine-based hybrids related to 5-cyano-3,4-dihydro-1H-[2,7]naphthyridine exhibit neurotropic activity. These compounds were shown to increase latency in seizure models, suggesting potential use in treating neurological disorders . The most active compounds in these studies formed multiple hydrogen bonds with key residues in target proteins, indicating strong binding affinity.

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, docking studies suggest that the compound may act as an inhibitor of serotonin transporters (SERT) and bind to 5-HT1A receptors . This dual-targeting capability could explain its neuroprotective effects and potential antidepressant activity.

Case Studies

StudyFindingsReference
In vivo anticancer studyDemonstrated curative effects against colon tumors at low doses
Neurotropic activity evaluationIncreased seizure latency in animal models
Molecular docking analysisIdentified strong binding interactions with SERT and 5-HT1A receptors

Q & A

Q. What are the common synthetic routes for preparing 5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions or palladium-catalyzed cyclization. A key method involves nitroarene reductive cyclization using formic acid derivatives as CO surrogates (e.g., Pd catalysis under inert atmosphere), which constructs the naphthyridine core . The tert-butyl ester group is introduced via nucleophilic substitution or esterification under anhydrous conditions. Yield optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents (e.g., 1.2–1.5 eq. tert-butyl chloroformate). Side products like de-esterified intermediates may form if moisture is present .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR : 1^1H NMR should confirm the tert-butyl singlet at δ 1.4–1.5 ppm and the naphthyridine proton environment (δ 6.8–8.2 ppm). 13^{13}C NMR identifies the carbonyl at ~165–170 ppm.
  • HPLC-MS : Used to verify purity (>95%) and detect cyano group degradation by-products (e.g., m/z shifts corresponding to hydrolysis).
    Discrepancies in spectral data (e.g., unexpected splitting) often arise from tautomerism in the dihydronaphthyridine ring or residual solvents. Deuterated DMSO or CDCl3_3 with controlled pH helps stabilize the preferred tautomer .

Q. How should this compound be stored to ensure stability, and what are its key degradation pathways?

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. The tert-butyl ester is prone to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives. Degradation is accelerated by moisture, so use molecular sieves in storage containers. Monitor via TLC (Rf_f shifts) or FTIR for loss of ester carbonyl (~1740 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed cyclization in synthesizing the naphthyridine core?

Regioselectivity is governed by the coordination of nitro groups to Pd(0), followed by CO insertion to form metallocyclic intermediates. DFT studies suggest that electron-withdrawing substituents (e.g., cyano) direct cyclization to the [2,7] position due to reduced steric hindrance and stabilization of the transition state. Kinetic studies show that formic acid derivatives (e.g., HCO2_2H) enhance CO release rates, favoring six-membered ring closure over competing pathways .

Q. How can conflicting reports on catalytic efficiency in naphthyridine synthesis be reconciled?

Discrepancies in catalytic turnover (e.g., Pd vs. Cu systems) arise from ligand effects and solvent polarity. For example:

Catalyst SystemLigandSolventTurnover (h1^{-1})
Pd(OAc)2_2XantphosDMF12–15
CuIPhenanthrolineTHF5–7
Pd-based systems outperform Cu in polar solvents due to better stabilization of intermediates. Contradictory yield data (70–90%) often reflect variations in substrate purity or CO surrogate efficiency .

Q. What strategies mitigate by-product formation during tert-butyl ester functionalization?

By-products like N-oxides or ring-opened derivatives form via over-oxidation or nucleophilic attack. Mitigation strategies include:

  • Using mild oxidizing agents (e.g., MnO2_2 instead of KMnO4_4).
  • Protecting the cyano group with trimethylsilyl chloride prior to esterification.
  • Kinetic monitoring via in-situ IR to halt reactions at ~85% conversion .

Q. How do steric and electronic effects influence the compound’s reactivity in downstream applications (e.g., as a kinase inhibitor precursor)?

The tert-butyl group provides steric shielding, directing electrophilic attacks to the naphthyridine C-3 position. Electron-withdrawing cyano groups activate the ring for nucleophilic substitution but deactivate it for Friedel-Crafts reactions. Computational models (e.g., Hammett σ+^+ parameters) correlate substituent effects with reaction rates in cross-coupling steps .

Methodological Considerations

Q. What protocols validate the absence of genotoxic impurities in scaled-up syntheses?

  • LC-MS/MS : Detects trace alkylating agents (e.g., tert-butyl chloroformate residues) at <1 ppm.
  • Ames Test : Assess mutagenicity of isolated intermediates.
  • Control Strategies : Use scavenger resins (e.g., polymer-bound thiourea) to quench reactive electrophiles .

Q. How are computational tools (e.g., DFT, molecular docking) applied to predict the compound’s bioactivity?

DFT calculations (B3LYP/6-31G*) model electron density distributions to predict binding affinities to kinase ATP pockets. Docking studies (AutoDock Vina) prioritize substituent modifications (e.g., replacing tert-butyl with cyclopropyl) to enhance selectivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Solubility in aqueous buffers (pH 7.4) ranges from 0.1–1.2 mg/mL due to:

  • Polymorphism : Amorphous vs. crystalline forms (confirmed via XRD).
  • Counterion Effects : Salts (e.g., hydrochloride) improve solubility but may not be reported.
  • Aggregation : Dynamic light scattering (DLS) identifies micelle formation in polar solvents, skewing measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.